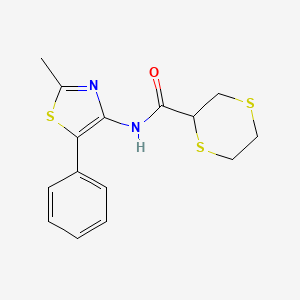![molecular formula C18H23NO2 B6627816 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol, also known as β-phenylethanolamine, is a chemical compound with a molecular formula C16H20NO2. It is a derivative of phenylethanolamine and has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Mecanismo De Acción
β-Phenylethanolamine acts as a selective agonist of the β-adrenergic receptors, specifically the β1 and β2 subtypes. It stimulates the production of cyclic adenosine monophosphate (cAMP) in cells, leading to increased heart rate, bronchodilation, and vasodilation. It also activates the sympathetic nervous system, leading to the release of norepinephrine and epinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of β-phenylethanolamine are primarily mediated by its interaction with the β-adrenergic receptors. It increases heart rate and cardiac output, leading to increased blood flow and oxygen delivery to the tissues. It also causes relaxation of smooth muscles in the bronchi and blood vessels, leading to bronchodilation and vasodilation. In addition, it stimulates the breakdown of glycogen in the liver and muscle, leading to increased energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-Phenylethanolamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It has a short half-life in the body, which can make it difficult to maintain a consistent level of exposure. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of β-phenylethanolamine. One area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use as a diagnostic tool for heart failure and other cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosing and administration of β-phenylethanolamine for its various applications. Finally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
β-Phenylethanolamine can be synthesized by the reduction of 2-nitro-1-phenylethanol using sodium borohydride. The reaction takes place in ethanol and is catalyzed by palladium on carbon. The resulting product is purified by recrystallization from ethanol. Another method of synthesis involves the reaction of 2-phenyl-1,3-dioxolane with hydroxylamine in the presence of sodium hydroxide to yield β-phenylethanolamine.
Aplicaciones Científicas De Investigación
β-Phenylethanolamine has been widely studied for its potential applications in various fields. In medicine, it has been investigated for its potential use as a treatment for heart failure, hypertension, and asthma. It has also been studied for its potential to enhance athletic performance and improve cognitive function. In biochemistry, it has been used as a starting material for the synthesis of other compounds, such as β-phenylethylamine and norepinephrine.
Propiedades
IUPAC Name |
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-17(16-10-6-7-11-18(16)21)19-15(13-20)12-14-8-4-3-5-9-14/h3-11,15,17,19-21H,2,12-13H2,1H3/t15-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERLRLQKMLPBQ-MYJWUSKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)

![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)

![Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)